l-Carnitine fumarate
説明
Structure
2D Structure
特性
分子式 |
C11H19NO7 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1 |
InChIキー |
HNSUOMBUJRUZHJ-UEMBJLSASA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
科学的研究の応用
Cardiovascular Health
Therapeutic Use in Ischemia
L-Carnitine fumarate is primarily recognized for its cardioprotective properties. Research indicates that it can significantly reduce the risk of organ ischemia, particularly in the heart. A patent describes its use in preventing and treating ischemic conditions by improving oxygen supply to cardiac tissues . The compound's non-hygroscopic nature facilitates its use in solid pharmaceutical formulations, enhancing stability during storage and processing.
Clinical Evidence
A study highlighted the protective effects of this compound on ischemic hearts, demonstrating that it can improve functional recovery in myocardial tissue . The compound has been shown to exert a synergistic effect when combined with other forms of L-carnitine, enhancing its therapeutic efficacy against ischemic damage.
Weight Management and Metabolic Health
Impact on Body Composition
This compound has been investigated for its role in weight management. A clinical trial involving overweight individuals showed that supplementation with this compound led to significant reductions in body weight and serum triglyceride levels compared to placebo groups . This suggests that the compound may enhance fat oxidation and energy metabolism.
Motivation Training Synergy
The same study indicated that the benefits of L-carnitine supplementation were amplified when combined with motivational training, emphasizing the importance of lifestyle factors in achieving weight loss goals .
Antibacterial Properties
Inhibition of Oral Pathogens
Recent research has demonstrated the antibacterial potential of this compound against oral bacteria such as Streptococcus mutans. In vitro studies showed a significant reduction in bacterial counts after treatment with this compound, indicating its potential as an adjunct therapy for oral health . The compound exhibited up to 99.999% bacteriostatic effects at optimal concentrations over time.
Male Fertility Enhancement
Sperm Quality Improvement
This compound has also been studied for its effects on male fertility. Research indicates that it can improve sperm quality and mitigate oxidative stress-induced damage caused by environmental toxins . In animal studies, supplementation with this compound showed promising results in restoring histological alterations in testicular tissues and enhancing spermatogenesis following chemotherapy-induced damage .
Summary of Findings and Case Studies
The following table summarizes key findings from various studies on this compound:
| Application | Study/Trial | Findings |
|---|---|---|
| Cardiovascular Health | Patent EP1133289A1 | Effective in preventing cardiac ischemia; enhances oxygen supply to tissues. |
| Weight Management | Clinical Trial (24 males) | Significant weight loss; decreased triglycerides; improved body composition. |
| Antibacterial Effects | Study on Streptococcus mutans | Up to 99.999% reduction in bacterial counts; potential for oral health therapy. |
| Male Fertility | Animal Study on copper-induced toxicity | Improved sperm quality; restored testicular function post-chemotherapy. |
類似化合物との比較
Comparison with Similar Compounds
L-Carnitine Fumarate vs. Isovaleryl this compound (Iso-V-LC)
- Efficacy in Bone Health :
Iso-V-LC demonstrates superior osteoblast proliferation and collagen synthesis compared to this compound. At a 10-fold lower concentration (10⁻³ M), Iso-V-LC matched the osteoblast activity of this compound at 10⁻² M, indicating higher potency in bone regeneration . - Structural Advantage :
The isovaleryl group in Iso-V-LC enhances mitochondrial energy production, making it more effective in age-related bone loss models .
This compound vs. Acetyl-L-Carnitine (ALCAR)
- Bioavailability and Neurological Effects: ALCAR, an acetylated form, crosses the blood-brain barrier more efficiently, targeting cognitive function and oxidative stress reduction in aged rats.
- Metabolic Roles :
While ALCAR focuses on brain energy metabolism, this compound prioritizes cardiac and skeletal muscle energy via fumarate’s role in the Krebs cycle .
This compound vs. L-Carnitine Tartrate
- Applications :
L-Carnitine tartrate is favored in sports nutrition for reducing muscle damage and soreness post-exercise, whereas this compound is prioritized for cardiovascular health due to fumaric acid’s synergy with cardiac energy pathways . - Bioavailability :
Both forms enhance absorption, but fumarate’s integration into energy cycles may offer longer-lasting metabolic support compared to tartrate .
This compound vs. Propionyl-L-Carnitine (PLCAR)
- Targeted Effects :
PLCAR is specialized for peripheral vascular diseases, improving blood flow and reducing ischemia. In contrast, this compound’s broader metabolic support makes it suitable for general energy enhancement and oxidative stress reduction .
Comparative Data Tables
Table 1: Key Functional Differences Between L-Carnitine Derivatives
Table 2: Efficacy in Preclinical Studies
Research Limitations and Contradictions
- This may reflect species-specific responses or suboptimal dosing .
- Confounding Factors : Systematic reviews () emphasize heterogeneity in carnitine studies, with many trials focusing on diseased populations, limiting generalizability to healthy individuals .
Q & A
Q. What is the mechanistic role of L-carnitine fumarate in cellular energy metabolism, and how can researchers validate its transport efficiency in vitro?
this compound facilitates fatty acid transport into mitochondria for β-oxidation, but its efficacy depends on experimental conditions. To validate transport efficiency:
- Use radiolabeled fatty acids (e.g., ¹⁴C-palmitate) in cell cultures (e.g., osteoblasts or myocytes) and measure incorporation into mitochondrial fractions .
- Quantify ATP production via luminometric assays under varying carnitine concentrations.
- Compare results to controls with carnitine-deficient media or inhibitors (e.g., etomoxir) to isolate fumarate-specific effects .
Q. How do researchers assess the bioavailability of this compound in human intervention studies?
Bioavailability studies require:
- Oral Challenge Protocols : Administer standardized this compound tablets (e.g., 693.5 mg/tablet, as validated by HPLC ) after an 8-hour fast.
- Sampling : Collect plasma and urine at baseline, 24h, and 48h post-administration. Centrifuge samples at 3,000 rpm and store at −20°C to prevent degradation .
- Analytical Methods : Use LC-MS/MS to quantify free L-carnitine and fumarate metabolites. Compare area-under-the-curve (AUC) values against intravenous baselines .
Q. What are common experimental models for studying this compound’s effects on lipid metabolism?
- Animal Models : Swine studies with controlled diets (e.g., this compound + distillers grains) to measure backfat thickness and lean mass via dual-energy X-ray absorptiometry (DXA) .
- In Vitro Models : Differentiated 3T3-L1 adipocytes treated with this compound to assess lipolysis (glycerol release) and gene expression (e.g., PPAR-α, CPT1A) .
Advanced Research Questions
Q. How should researchers design experiments to investigate interactions between this compound and other dietary components (e.g., DDGS)?
- Factorial Design : Test this compound (e.g., 0, 50, 100 ppm) × DDGS (0%, 20%, 40%) in a randomized block design. Use SAS MIXED procedure to analyze linear/quadratic interactions and adjust covariates (e.g., hot carcass weight) .
- Outcome Metrics : Measure growth rate, carcass lean percentage, and hepatic carnitine palmitoyltransferase (CPT) activity. Apply Bonferroni correction for multiple comparisons .
Q. How can contradictory findings on this compound’s efficacy in insulin resistance (IR) be reconciled?
A meta-analysis of 5 RCTs showed this compound reduces HOMA-IR (−0.724, p < 0.0001), but effects vary with duration (3–12 months) . To address contradictions:
Q. What methodologies are optimal for longitudinal studies on this compound’s neuroprotective effects?
- Cohort Design : Administer 1.5 g/day to aging populations with mild cognitive impairment. Use double-blinding and placebo controls.
- Outcome Tools :
Key Methodological Recommendations
- Statistical Rigor : Use mixed-effects models to account for pen/participant variability in animal/human trials .
- Sample Integrity : Store biospecimens at −20°C and avoid freeze-thaw cycles to prevent analyte degradation .
- Dose Validation : Confirm tablet potency via HPLC pre-trial to ensure consistency in intervention studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
